molecular formula C10H18Cl2N2 B6221523 methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride CAS No. 79251-11-9

methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride

Cat. No.: B6221523
CAS No.: 79251-11-9
M. Wt: 237.17 g/mol
InChI Key: NWRVRZRJTDLAFL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For the related compound dimethyl({4-[(methylamino)methyl]phenyl}methyl)amine, the InChI code is 1S/C11H18N2/c1-12-8-10-4-6-11(7-5-10)9-13(2)3/h4-7,12H,8-9H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.

Safety and Hazards

The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For the related compound dimethyl({4-[(methylamino)methyl]phenyl}methyl)amine, the hazard statements are H302, H315, H318, H335, and the precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride involves the reaction of 4-[(methylamino)methyl]benzaldehyde with methylamine followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "4-[(methylamino)methyl]benzaldehyde", "Methylamine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-[(methylamino)methyl]benzaldehyde is reacted with excess methylamine in ethanol at room temperature to form methyl({4-[(methylamino)methyl]phenyl}methyl)amine.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride in methanol at 0-5°C to form the corresponding amine.", "Step 3: The amine is then quaternized with hydrochloric acid in ethanol to form the dihydrochloride salt of methyl({4-[(methylamino)methyl]phenyl}methyl)amine." ] }

79251-11-9

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

N-methyl-1-[4-(methylaminomethyl)phenyl]methanamine;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-11-7-9-3-5-10(6-4-9)8-12-2;;/h3-6,11-12H,7-8H2,1-2H3;2*1H

InChI Key

NWRVRZRJTDLAFL-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)CNC.Cl.Cl

Purity

95

Origin of Product

United States

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